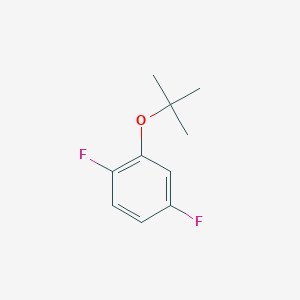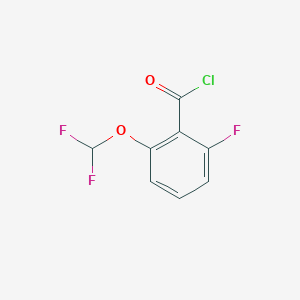
5-(Difluoromethyl)pyridine-2-boronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethyl)pyridine-2-boronic acid is an organoboron compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a difluoromethyl group attached to the pyridine ring, along with a boronic acid functional group. The combination of these functional groups makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of a metalation reagent to form an organometallic intermediate, which is then reacted with a boric acid ester to yield the desired boronic acid compound . The reaction conditions often require the use of palladium catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of 5-(Difluoromethyl)pyridine-2-boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
5-(Difluoromethyl)pyridine-2-boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
5-(Difluoromethyl)pyridine-2-boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(Difluoromethyl)pyridine-2-boronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the transmetalation step, where the boron atom transfers its organic group to the palladium center . This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond . The difluoromethyl group enhances the reactivity and stability of the compound, making it a valuable reagent in various synthetic applications .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)pyridine-5-boronic acid: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
Pyridine-2-boronic acid: Lacks the difluoromethyl group, making it less reactive in certain coupling reactions.
Phenylboronic acid: A simpler boronic acid compound used in similar coupling reactions but with different reactivity and selectivity profiles.
Uniqueness
5-(Difluoromethyl)pyridine-2-boronic acid is unique due to the presence of the difluoromethyl group, which enhances its reactivity and stability in various chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries .
Propiedades
Fórmula molecular |
C6H6BF2NO2 |
|---|---|
Peso molecular |
172.93 g/mol |
Nombre IUPAC |
[5-(difluoromethyl)pyridin-2-yl]boronic acid |
InChI |
InChI=1S/C6H6BF2NO2/c8-6(9)4-1-2-5(7(11)12)10-3-4/h1-3,6,11-12H |
Clave InChI |
NMFZDCFNGZHDPJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=NC=C(C=C1)C(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6'-Bromo-8'-fluoro-spiro[1,3-dioxolane-2,2'-tetralin]](/img/structure/B13689598.png)






![2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl (3aR,4R,6aS)-Acetate](/img/structure/B13689650.png)


![3-[(Chloromethoxy)methyl]heptane](/img/structure/B13689672.png)



